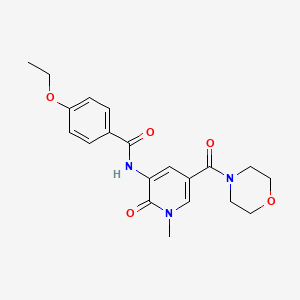
4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, with the CAS number 1105242-45-2, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H23N3O5, with a molecular weight of 385.4 g/mol. Its structure includes a dihydropyridine core linked to a morpholine moiety and an ethoxy-substituted benzamide group.
| Property | Value |
|---|---|
| CAS Number | 1105242-45-2 |
| Molecular Formula | C₁₈H₂₃N₃O₅ |
| Molecular Weight | 385.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The dihydropyridine structure is known for its role in calcium channel modulation, which can influence various cellular processes.
Potential Mechanisms:
- Calcium Channel Modulation: The compound may act as a calcium channel blocker, affecting neurotransmitter release and muscle contraction.
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, leading to altered cell signaling and proliferation.
- Receptor Interaction: The morpholine group may facilitate binding to certain receptors, influencing physiological responses.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antitumor Activity
Studies have shown that derivatives of benzamide compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, benzamide riboside has been reported to inhibit dihydrofolate reductase (DHFR), leading to reduced tumor growth in resistant cancer cell lines .
Neuroprotective Effects
Dihydropyridine derivatives are often studied for their neuroprotective properties. They may help in conditions like Alzheimer's disease by modulating calcium influx and reducing excitotoxicity .
Antimicrobial Properties
Certain benzamide derivatives have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to this compound:
- Anticancer Studies: A study on similar benzamide derivatives found significant inhibition of cancer cell lines at micromolar concentrations, with mechanisms involving apoptosis induction .
- Neuroprotective Research: Research highlighted the efficacy of dihydropyridine derivatives in protecting neuronal cells from oxidative stress-induced damage .
- Antimicrobial Evaluations: A series of experiments demonstrated the effectiveness of related compounds against bacterial strains, indicating their potential as new therapeutic agents .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-16-6-4-14(5-7-16)18(24)21-17-12-15(13-22(2)20(17)26)19(25)23-8-10-27-11-9-23/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVCKVDHGJNNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














